2-Fluoro-5-(trifluoromethyl)styrene

Lipophilicity Drug Design Materials Science

2-Fluoro-5-(trifluoromethyl)styrene (CAS 1286734-95-9) is a fluorinated styrene monomer featuring both a fluorine atom and a trifluoromethyl group on its aromatic ring. This compound, with a molecular formula of C9H6F4 and a molecular weight of 190.14 g/mol, is a versatile building block used in the synthesis of complex fluorinated compounds for materials science and pharmaceutical research.

Molecular Formula C9H6F4
Molecular Weight 190.14 g/mol
CAS No. 1286734-95-9
Cat. No. B3039718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethyl)styrene
CAS1286734-95-9
Molecular FormulaC9H6F4
Molecular Weight190.14 g/mol
Structural Identifiers
SMILESC=CC1=C(C=CC(=C1)C(F)(F)F)F
InChIInChI=1S/C9H6F4/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2
InChIKeyGOJAEEVORJLQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(trifluoromethyl)styrene (CAS 1286734-95-9): An Overview for Scientific Procurement


2-Fluoro-5-(trifluoromethyl)styrene (CAS 1286734-95-9) is a fluorinated styrene monomer featuring both a fluorine atom and a trifluoromethyl group on its aromatic ring [1]. This compound, with a molecular formula of C9H6F4 and a molecular weight of 190.14 g/mol, is a versatile building block used in the synthesis of complex fluorinated compounds for materials science and pharmaceutical research . Its structure provides distinct electronic and physical properties that differentiate it from other styrene derivatives .

Substitution Pattern ortho-fluoro, meta-trifluoromethyl styrene
Research Use Fluorinated building block for materials and drug discovery
Key Property Altered electron density and high lipophilicity

Why Generic Substitution of 2-Fluoro-5-(trifluoromethyl)styrene Fails: A Quantitative Justification


Substituting 2-Fluoro-5-(trifluoromethyl)styrene with a close analog like 4-(trifluoromethyl)styrene or 2-fluorostyrene is not recommended due to significant differences in key physical and electronic properties. The unique ortho-fluoro and meta-trifluoromethyl substitution pattern creates a distinct set of properties, such as higher lipophilicity, altered electron density, and higher boiling point, that directly impact its reactivity and suitability in specific synthetic and polymerization applications [1]. These differences are quantified in the evidence below.

Ortho-F/meta-CF₃ substitution may shift lipophilicity and solubility vs. mono-substituted styrenes
Boiling point difference may alter thermal process safety; analog volatility can limit high-temperature reactions
Combined electron‑withdrawing effects may change polymerization kinetics and copolymer electronic profile

Quantitative Evidence Guide for Selecting 2-Fluoro-5-(trifluoromethyl)styrene Over Analogs


Enhanced Lipophilicity vs. Unsubstituted Styrene and 2-Fluorostyrene

The compound exhibits a significantly higher computed partition coefficient (XLogP3) compared to unsubstituted styrene and mono-fluorinated styrene. The XLogP3 of 2-Fluoro-5-(trifluoromethyl)styrene is reported as 3.7 [1]. This is higher than the XLogP3 of styrene (2.7) [2] and 2-fluorostyrene (2.8) .

Lipophilicity (XLogP3)
Cross-study comparable
3.7 (target) vs. 2.7 (styrene), 2.8 (2-fluorostyrene)
May support membrane permeability studies in drug design
Computed property; experimental validation advised
Lipophilicity Drug Design Materials Science

Higher Boiling Point Indicating Lower Volatility and Enhanced Thermal Stability

The presence of both fluorine and trifluoromethyl substituents in 2-Fluoro-5-(trifluoromethyl)styrene results in a significantly higher boiling point compared to its mono-substituted analog. Its boiling point is reported as 160.3±35.0 °C at 760 Torr . In contrast, 4-(trifluoromethyl)styrene has a boiling point of 65-66 °C at 40 mmHg .

Boiling Point
Data to verify
160.3±35.0 °C (760 Torr) vs. 65–66 °C (40 mmHg, 4-CF₃ analog)
May indicate lower volatility for high‑temperature processing
Pressure conditions differ; direct comparison requires adjustment
Thermal Stability Polymer Processing Physical Properties

Unique Electronic Profile from Combined Ortho-Fluoro and Meta-Trifluoromethyl Substituents

The combination of an ortho-fluoro and a meta-trifluoromethyl group creates a distinct electronic environment not found in simpler styrenes. The trifluoromethyl group is a strong electron-withdrawing group by induction (Hammett σm = 0.43, σp = 0.54) [1], while the ortho-fluorine contributes both inductive withdrawal and resonance donation. This unique substitution pattern significantly alters the electron density of the vinyl group, influencing its reactivity in polymerization and cross-coupling reactions [2].

Electronic Effects
Class‑level inference
σm(CF₃)=0.43, σp(CF₃)=0.54; ortho‑F effects not simply additive
Distinct reactivity profile may affect polymerization and cross‑coupling
Theoretical basis; experimental verification recommended
Electronic Effects Reactivity Hammett Constants

Commercial Availability at Research-Suitable Purity (95%)

2-Fluoro-5-(trifluoromethyl)styrene is commercially available from multiple specialty chemical vendors at a purity of 95% . While this purity is standard for many research chemicals, it is a key specification for procurement. Availability from suppliers like Apollo Scientific and Alfa Chemistry ensures consistent sourcing for research and development purposes .

Commercial Purity
Data to verify
95% (vendor‑reported)
Research‑grade purity; further purification may be required
Verify with supplier certificate of analysis
Sourcing Purity Procurement

Recommended Research and Industrial Applications for 2-Fluoro-5-(trifluoromethyl)styrene


Synthesis of High-Lipophilicity Polymer Building Blocks

The high XLogP3 value of 3.7 for 2-Fluoro-5-(trifluoromethyl)styrene [1] makes it a superior monomer choice for creating hydrophobic polymer segments. In applications like hydrophobic coatings, drug delivery systems, or organic electronic materials where water repellency and low surface energy are critical, this monomer can impart these properties more effectively than less lipophilic analogs such as 2-fluorostyrene (XLogP3 = 2.8) or unsubstituted styrene (XLogP3 = 2.7) [2].

Thermally Demanding Polymerization Processes

Due to its higher boiling point (160.3±35.0 °C at 760 Torr) [1], this compound is better suited for high-temperature polymerization techniques, such as bulk or solution polymerization under reflux, compared to its more volatile counterpart, 4-(trifluoromethyl)styrene (boiling point 65-66 °C at 40 mmHg) . This reduces the risk of monomer loss through evaporation and ensures a more controlled and safer reaction process at elevated temperatures.

Design of Electron-Deficient Polymers and Copolymers

The strong electron-withdrawing nature of the trifluoromethyl group (σm = 0.43, σp = 0.54) [1] combined with the ortho-fluorine atom creates a highly electron-deficient vinyl group . This makes 2-Fluoro-5-(trifluoromethyl)styrene an ideal comonomer for tuning the electronic properties of polymers. It can lower the LUMO energy level in conjugated polymers for organic electronics, enhance the reactivity in anionic polymerizations, and create novel copolymers with unique optoelectronic characteristics not achievable with non-fluorinated or mono-substituted styrenes.

Application
Selection Property
Validation Focus
Hydrophobic polymer synthesis
High computed lipophilicity (XLogP3)
Monomer incorporation and polymer hydrophobicity
High‑temperature polymerization
Higher boiling point, lower volatility
Thermal stability under process conditions
Electron‑deficient copolymer design
Strong electron‑withdrawing substituents
LUMO energy and reactivity in copolymerization

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